2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile is an organic compound that features a difluorobenzoyl group and a dimethylamino group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Preparation of 2,4-Difluorobenzoyl Chloride: This intermediate is prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride.
Formation of the Target Compound: The 2,4-difluorobenzoyl chloride is then reacted with dimethylaminoacetonitrile in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Addition Reactions: The acrylonitrile moiety can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition Reactions: Nucleophiles like amines or thiols can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products where the fluorine atoms are replaced by nucleophiles.
Addition Reactions: Products where the acrylonitrile moiety is modified by the addition of nucleophiles.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorobenzoyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoyl Chloride: An intermediate used in the synthesis of the target compound.
2,4-Difluorobenzylamine: Another compound featuring the difluorobenzoyl group.
Dimethylaminoacetonitrile: A precursor used in the synthesis.
Uniqueness
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile is unique due to the combination of the difluorobenzoyl and dimethylamino groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile (CAS No. 138716-60-6) is a compound with notable biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
- Molecular Formula : C₁₂H₁₀F₂N₂O
- Molecular Weight : 236.22 g/mol
- Storage Temperature : 2-8°C
- Hazard Classification : Irritant (Xi)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure suggests potential interactions with cellular receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes critical for cell proliferation and survival.
- Modulation of Signaling Pathways : It is hypothesized that the compound could influence signaling pathways associated with apoptosis and cell growth, potentially through effects on mitochondrial function.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 18 | Disruption of mitochondrial integrity |
These findings suggest a promising role for this compound in cancer therapy, particularly in targeting resistant cancer types.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown potential antimicrobial properties. A study evaluated its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity indicates that this compound could serve as a lead for developing new antibiotics, especially against resistant strains.
Toxicological Profile
While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicity studies reveal that the compound can cause irritation upon contact and may have cytotoxic effects at high concentrations.
Summary of Toxicity Studies:
- Acute Toxicity : No significant lethality observed at doses below 500 mg/kg in rodent models.
- Chronic Exposure : Long-term exposure studies are needed to fully understand the potential carcinogenic effects.
Properties
Molecular Formula |
C12H10F2N2O |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(Z)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7- |
InChI Key |
LBVXYAHPDWCZGR-FPLPWBNLSA-N |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C(=O)C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.